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Abstract

ON 108600 is a novel multi-kinase inhibitor demonstrating significant potential in oncology,
particularly for aggressive and chemotherapy-resistant cancers. This technical guide provides a
comprehensive overview of the discovery and biological characterization of ON 108600, with a
focus on its mechanism of action, anti-proliferative and pro-apoptotic effects, and preclinical
efficacy. Detailed experimental protocols and quantitative data are presented to facilitate further
research and development.

Discovery of ON 108600

ON 108600 was identified through a functional screen of approximately 4,000 compounds
aimed at discovering novel therapeutics that could suppress the breast cancer stem cell
(BCSC)-like population.[1] This approach sought to identify compounds capable of targeting the
chemotherapy-resistant subpopulation of cells responsible for tumor initiation, progression, and
metastasis.[1]

Mechanism of Action

ON 108600 is a potent small molecule inhibitor of several protein kinases, primarily targeting
Casein Kinase 2 (CK2), TRAF2 and NCK-interacting protein kinase (TNIK), and Dual-specificity
tyrosine-phosphorylation-regulated kinase 1A (DYRKZ1A).[1][2][3]
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The inhibitory effects of ON 108600 on these kinases lead to the disruption of multiple
oncogenic signaling pathways involved in cell cycle progression, apoptosis, and cellular
metabolism.[1][2] A key mechanism involves the inhibition of CK2, which in turn reduces the
phosphorylation of PTEN and Akt at serine 129, leading to decreased activity of the Akt
signaling pathway.[2] Furthermore, ON 108600 has been shown to inhibit the phosphorylation
of DYRK1A and TNIK substrates, such as Cyclin D1 (Thr286) and AXINZ2, respectively.[4]

Signaling Pathway Diagram

I ON 108600 I

inhibits inhibits iphibits

4 Target Kinases

Y

Y Y
Do
\

phosphorylates phosphorylates phosphorylates phosphorylates
Downstream Effecto
Y Y

leads to suppressep

Iular Effegts
A\

[ Inhibition of
EAIES GERREE Tubulin Polymerization

Click to download full resolution via product page

Caption: ON 108600 Signaling Pathway.
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Biological Characterization
In Vitro Anti-proliferative and Cytotoxic Activity

ON 108600 exhibits broad-spectrum anti-proliferative and cytotoxic activity across a range of
cancer cell lines, with notable efficacy in triple-negative breast cancer (TNBC) cells.[1][2] It
demonstrates significantly less toxicity towards normal, non-cancerous cells.[2]

Table 1: IC50 Values of ON 108600 for Target Kinases

Kinase IC50 (pM)
DYRK1A 0.016
DYRK1B 0.007
DYRK2 0.028
CK2al 0.05
CK2a02 0.005
TNIK 0.005

Data sourced from MedchemExpress and Sato
et al., 2021.[3]

Table 2: IC50 Values of ON 108600 in Various Breast Cancer Cell Lines
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Cell Line Subtype IC50 (pM)
MDA-MB-231 Triple Negative ~0.1
Hs578T Triple Negative ~0.1
MDA-MB-468 Triple Negative ~0.1
BT-549 Triple Negative ~0.1
MCF7 ER+, PR+, HER2- ~0.5
T47D ER+, PR+, HER2- ~0.5
SK-BR-3 HER2+ ~0.5

Approximate values
interpreted from graphical data
in Sato et al., 2021.

Induction of Cell Cycle Arrest and Apoptosis

Treatment with ON 108600 leads to a potent, dose- and time-dependent G2/M phase cell cycle
arrest in cancer cells.[1][2] This is associated with the dephosphorylation of p21Cipl/Wafl at
Threonine 145.[2] Furthermore, ON 108600 effectively induces apoptosis by activating the
Caspase 3/7 signaling cascade.[2]

In Vivo Efficacy

In preclinical xenograft models using TNBC cells, ON 108600 treatment resulted in a significant
reduction in tumor growth.[1] Notably, ON 108600 demonstrated the ability to overcome
chemotherapy resistance. When used in combination with standard chemotherapy agents like
paclitaxel, it synergistically suppressed tumor growth and even eliminated established
metastases in mouse models.[1]

Experimental Protocols
Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of ON 108600 in
cancer cell lines.
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Methodology:

Cell Seeding: Plate cells in 96-well plates at a density of 2,000-5,000 cells per well and allow
them to adhere overnight.

o Compound Treatment: Treat the cells with a serial dilution of ON 108600 (e.g., ranging from
0.01 to 10 puM) or DMSO as a vehicle control.

 Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5%
CO2.

 Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell
Viability Assay, Promega) to each well according to the manufacturer's instructions.

o Data Acquisition: Measure the luminescence using a plate reader.

o Data Analysis: Normalize the results to the DMSO-treated control wells and calculate the
IC50 values using a non-linear regression curve fit (e.g., log(inhibitor) vs. response --
variable slope in GraphPad Prism).

Cell Cycle Analysis

Objective: To assess the effect of ON 108600 on cell cycle distribution.
Methodology:

o Cell Treatment: Seed cells in 6-well plates and treat with ON 108600 at various
concentrations or DMSO for the desired time period (e.g., 24 or 48 hours).

o Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70%
ethanol while vortexing gently. Store the fixed cells at -20°C overnight or until analysis.

» Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend
the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

e Flow Cytometry: Analyze the stained cells using a flow cytometer.
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» Data Analysis: Use cell cycle analysis software (e.g., ModFit LT or FlowJo) to deconvolute
the DNA content histograms and determine the percentage of cells in the GO/G1, S, and
G2/M phases of the cell cycle.

Experimental Workflow Diagram
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Caption: General Experimental Workflow.

Apoptosis Assay

Objective: To quantify the induction of apoptosis by ON 108600.
Methodology:
o Cell Treatment: Treat cells with ON 108600 as described for the cell cycle analysis.

o Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
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» Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V
and propidium iodide (PI) to the cell suspension.

 Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
o Flow Cytometry: Analyze the stained cells by flow cytometry.

o Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, Pl-negative),
late apoptotic/necrotic (Annexin V-positive, Pl-positive), and live cells (Annexin V-negative,
Pl-negative).

Xenograft Mouse Model
Objective: To evaluate the in vivo anti-tumor efficacy of ON 108600.
Methodology:

o Cell Implantation: Subcutaneously inject a suspension of human TNBC cells (e.g., MDA-MB-
231) into the flank of immunocompromised mice (e.g., nude or NSG mice).

e Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mms3).

e Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle
control, ON 108600 alone, chemotherapy alone, ON 108600 in combination with
chemotherapy). Administer the treatments according to the desired schedule and route (e.g.,
oral gavage, intraperitoneal injection).

e Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and
calculate the tumor volume (Volume = (width? x length)/2).

o Endpoint: At the end of the study, euthanize the mice and excise the tumors for further
analysis (e.g., immunohistochemistry, western blotting).

o Data Analysis: Plot the tumor growth curves for each treatment group and perform statistical
analysis to determine the significance of the anti-tumor effects.

Logical Relationship of ON 108600's Effects
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Caption: Logical Flow of ON 108600's Effects.

Conclusion and Future Directions

ON 108600 is a promising multi-kinase inhibitor with a well-defined mechanism of action that
translates to potent anti-tumor activity in preclinical models of aggressive cancers, such as
TNBC. Its ability to induce cell cycle arrest and apoptosis, and to overcome chemotherapy
resistance, highlights its potential as a valuable therapeutic agent. Further clinical investigation
is warranted to evaluate the safety and efficacy of ON 108600 in cancer patients. The detailed
information provided in this guide serves as a foundational resource for researchers and
clinicians interested in advancing the development of this novel anti-cancer compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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